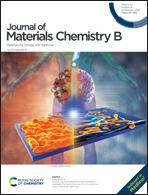3D conducting polymer platforms for electrical control of protein conformation and cellular functions†
Journal of Materials Chemistry B Pub Date: 2015-04-02 DOI: 10.1039/C5TB00390C
Abstract
We report the fabrication of three dimensional (3D) macroporous scaffolds made from poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) via an ice-templating method. The scaffolds offer tunable pore size and morphology, and are electrochemically active. When a potential is applied to the scaffolds, reversible changes take place in their electrical doping state, which in turn enables precise control over the conformation of adsorbed proteins (e.g., fibronectin). Additionally, the scaffolds support the growth of mouse fibroblasts (3T3-L1) for 7 days, and are able to electrically control cell adhesion and pro-angiogenic capability. These 3D matrix-mimicking platforms offer precise control of protein conformation and major cell functions, over large volumes and long cell culture times. As such, they represent a new tool for biological research with many potential applications in bioelectronics, tissue engineering, and regenerative medicine.

Recommended Literature
- [1] Horner–Wadsworth–Emmons approach to piperlongumine analogues with potent anti-cancer activity†
- [2] Topochemistry. Part XXVII. The luminescence of crystalline N-salicylideneanilines and related anils
- [3] Contents list
- [4] Back cover
- [5] Dual modulation of the morphology and electric conductivity of NiCoP on nickel foam by Fe doping as a superior stability electrode for high energy supercapacitors†
- [6] Waste to resource: preparation of an efficient adsorbent and its sustainable utilization in flame retardant polyurethane composites
- [7] Size controlled synthesis of monodisperse PbTe quantum dots: using oleylamine as the capping ligand†
- [8] Difference in the action spectra for UVR8 monomerisation and HY5 transcript accumulation in Arabidopsis†
- [9] Thermophilic Enterococcus faecium QU 50 enabled open repeated batch fermentation for l-lactic acid production from mixed sugars without carbon catabolite repression†
- [10] Engineers are from PDMS-land, Biologists are from Polystyrenia

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 138667-25-1









